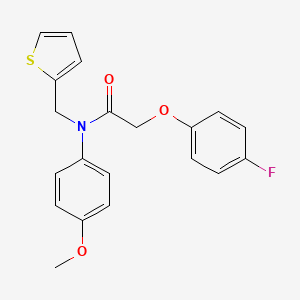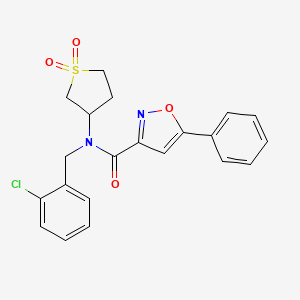![molecular formula C16H15N3O2S2 B11360652 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11360652.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring system Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the thiazole derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic aromatic substitution, due to the electron-withdrawing nature of the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated thiazole derivatives, while reduction could produce dihydrothiazole compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, the compound’s stability and reactivity make it a candidate for use in the development of new materials, such as polymers and coatings. Its potential electronic properties also make it of interest in the field of organic electronics.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methyl-1,3-thiazole-5-carboxamide
- N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide
Uniqueness
Compared to similar compounds, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to the presence of two thiazole rings, which can enhance its electronic properties and reactivity. This dual thiazole structure may also contribute to its potential biological activity, making it a more versatile compound for various applications.
Properties
Molecular Formula |
C16H15N3O2S2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H15N3O2S2/c1-9-14(23-10(2)17-9)15(20)19-16-18-13(8-22-16)11-4-6-12(21-3)7-5-11/h4-8H,1-3H3,(H,18,19,20) |
InChI Key |
UVYQBTLBVRGIGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11360575.png)
![2,2-diphenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11360579.png)
![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-propoxybenzamide](/img/structure/B11360580.png)
![5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11360583.png)

![2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N,N-diethylacetamide](/img/structure/B11360606.png)
![2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11360613.png)
![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11360614.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11360621.png)

![5-(2,4-Difluorophenyl)-2-(methylsulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione](/img/structure/B11360630.png)

![5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11360644.png)
![2-(3,4-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide](/img/structure/B11360651.png)
